1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

Lipophilicity Drug-likeness ADME prediction

This fully substituted 1,2,5-trisubstituted imidazole is the most lipophilic (XLogP3 6.3) and sterically demanding (isobutylthio) member of its commercially available series. The unique combination of 4-difluoromethoxyphenyl, isobutylthio, and 3-nitrophenyl groups makes it the optimal probe for systematic p38α MAP kinase SAR studies. Analysts should secure this compound alongside its methylthio/ethylthio analogs to map hydrophobic pocket steric contributions. The 3-nitro group provides a synthetic handle for focused library generation via reduction/amidation. Pre-screen handling protocols for high-logP compounds are recommended.

Molecular Formula C20H19F2N3O3S
Molecular Weight 419.45
CAS No. 1226434-63-4
Cat. No. B2399811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole
CAS1226434-63-4
Molecular FormulaC20H19F2N3O3S
Molecular Weight419.45
Structural Identifiers
SMILESCC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H19F2N3O3S/c1-13(2)12-29-20-23-11-18(14-4-3-5-16(10-14)25(26)27)24(20)15-6-8-17(9-7-15)28-19(21)22/h3-11,13,19H,12H2,1-2H3
InChIKeyKRGKDOJVJOVKDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226434-63-4): Chemical Identity and Computed Physicochemical Profile for Procurement Evaluation


1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226434-63-4, molecular formula C20H19F2N3O3S, molecular weight 419.4 g/mol) is a fully substituted 1,2,5-trisubstituted imidazole derivative belonging to the 2-thio-substituted imidazole class, a scaffold historically associated with p38α MAP kinase inhibition [1]. Computed physicochemical descriptors from PubChem include an XLogP3 of 6.3, a topological polar surface area (TPSA) of 98.2 Ų, zero hydrogen bond donors, seven hydrogen bond acceptors, and seven rotatable bonds [1]. The compound bears three key structural features: a 4-difluoromethoxy substituent on the N1-phenyl ring, an isobutylthio moiety at the 2-position, and a 3-nitrophenyl group at the 5-position of the imidazole core. It is commercially available as a research chemical (typical purity ≥95%) from multiple vendors under catalog numbers including CM797622 and AKOS024478436 .

Why Generic Substitution Fails for 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole: Structural Determinants of Pharmacological Divergence


Within the 2-thio-substituted imidazole chemotype, even single-point substitutions at the N1-phenyl, 2-thioether, or 5-aryl positions can produce order-of-magnitude shifts in kinase inhibitory potency and selectivity [1]. The target compound uniquely combines a difluoromethoxy (-OCF₂H) group at the N1-phenyl 4-position, an isobutylthio (-SCH₂CH(CH₃)₂) group at the 2-position, and a 3-nitrophenyl at the 5-position. Replacing the difluoromethoxy with fluorine (as in the 4-fluorophenyl analog) alters both lipophilicity and hydrogen-bonding capacity, while shortening the 2-thioether to methylthio or ethylthio reduces steric bulk and van der Waals contacts within the kinase hydrophobic pocket. These structural variations have been demonstrated in related imidazole series to shift p38α IC50 values from low nanomolar to micromolar ranges [1]. Consequently, close analogs cannot be assumed to serve as functional surrogates without confirmatory biological characterization.

Quantitative Differentiation Evidence for 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226434-63-4): Comparator-Based Data for Procurement Decisions


Lipophilicity (XLogP3 = 6.3) vs. 4-Fluorophenyl Analog: Impact on Membrane Partitioning and Bioavailability Prediction

The target compound carries a 4-difluoromethoxy (-OCF₂H) substituent on the N1-phenyl ring, yielding a computed XLogP3 of 6.3 [1]. In contrast, the closest commercially cataloged analog, 1-(4-fluorophenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (bearing a 4-F in place of 4-OCF₂H), has a predicted XLogP3 approximately 1.0–1.5 log units lower based on the well-established π contribution difference between -OCF₂H (π ≈ +1.0 to +1.3) and -F (π ≈ +0.14) substituents. This elevated lipophilicity of the target compound is double-edged: it may enhance passive membrane permeability but also increases the risk of promiscuous binding, phospholipidosis, and poor aqueous solubility, as predicted by the compound exceeding the typical Lipinski logP ceiling of 5.0 [1]. For researchers designing SAR studies or procuring compounds for cellular assays, this physicochemical distinction mandates different solubilization strategies (e.g., higher DMSO concentrations or surfactant-assisted dispersion) compared to its less lipophilic 4-fluorophenyl analog .

Lipophilicity Drug-likeness ADME prediction

Zero Hydrogen Bond Donors vs. Clinically Advanced p38 Inhibitors: Implications for Kinase Active-Site Binding Mode

The target compound has a computed hydrogen bond donor (HBD) count of zero and a hydrogen bond acceptor (HBA) count of seven [1]. This HBD = 0 profile is characteristic of Type I ATP-competitive kinase inhibitors that rely exclusively on acceptor-mediated hinge-binding interactions with the kinase backbone, rather than donor-acceptor pairs that engage the catalytic lysine or the DFG-motif aspartate. By comparison, the prototypical p38α inhibitor SB203580 (a pyridinyl imidazole, CAS 152121-47-6) also has HBD = 0 but carries a distinct 4-pyridyl hinge-binding motif, while second-generation clinical p38 inhibitors such as BIRB-796 (doramapimod) have HBD = 2 and adopt a Type II DFG-out binding mode [2]. The HBD = 0 attribute of the target compound predicts that its kinase inhibition is strictly ATP-competitive (Type I) and may be less sensitive to the DFG-in/DFG-out conformational state of the kinase. This is a critical differentiation parameter: compounds with HBD = 0 that lack the pyridyl moiety (as is the case for the target compound, which uses the N3 imidazole nitrogen as the hinge-binding acceptor) may exhibit a distinct kinase selectivity fingerprint compared to either SB203580 or BIRB-796. For users selecting chemical probes for p38α-dependent signaling studies, the Type I vs. Type II mechanistic distinction is essential, as DFG-out binders can differentially affect non-catalytic kinase scaffolding functions [2].

Hydrogen bonding Kinase inhibitor design Type I vs. Type II binding

Topological Polar Surface Area (TPSA = 98.2 Ų) Compared to Des-nitro and Des-difluoromethoxy Analogs: Predicting Oral Bioavailability and Blood-Brain Barrier Penetration

The target compound has a computed TPSA of 98.2 Ų [1], which reflects the combined contributions of the imidazole ring nitrogens, the nitro group (-NO₂), and the difluoromethoxy oxygen atoms. This TPSA value places the compound above the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration and below the 140 Ų ceiling often associated with acceptable oral absorption. For context, a hypothetical des-nitro analog (replacing 3-nitrophenyl with phenyl) would have a TPSA of approximately 55–60 Ų, substantially enhancing predicted BBB penetration but at the cost of losing a key pharmacophoric electron-withdrawing group. Conversely, adding further polar functionality to the 5-position would push TPSA above 120 Ų, risking poor membrane permeability. The 98.2 Ų TPSA of the target compound thus reflects a deliberate balance: sufficient polarity for aqueous solubility and hydrogen-bond acceptor capacity (7 HBA), yet not so high as to preclude oral absorption potential. This is a measurable point of differentiation from both more polar analogs (such as 2-({1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazol-2-yl}sulfanyl)acetamide, which introduces an additional amide group) and less polar analogs (such as the 5-phenyl des-nitro compound) [2]. For in vivo pharmacology studies, this TPSA value predicts that the compound is unlikely to be a strong P-glycoprotein substrate but is also unlikely to achieve high CNS exposure, guiding the selection of appropriate disease models (peripheral vs. CNS targets) [1].

Polar surface area Oral bioavailability CNS penetration

Isobutylthio at 2-Position vs. Methylthio and Ethylthio Analogs: Steric Bulk Differentiation for Hydrophobic Kinase Pocket Occupancy

The isobutylthio (-SCH₂CH(CH₃)₂) group at the imidazole 2-position of the target compound provides a branched, four-carbon thioether that occupies greater steric volume than the linear methylthio (-SCH₃) or ethylthio (-SCH₂CH₃) variants found in cataloged close analogs . In the context of the well-characterized 2-thio-substituted imidazole p38α inhibitor pharmacophore, the 2-thioether substituent projects into a hydrophobic pocket adjacent to the ATP-binding site that is lined by residues including Val30, Ala51, and Leu108 (p38α numbering) [1]. Structure-activity relationship studies on related 2-thio imidazole series have demonstrated that increasing the steric bulk of the 2-thioether from methyl to isobutyl can modulate p38α inhibitory potency by factors of 5- to 20-fold, with the optimal size being dependent on the complementary N1 and 5-position substituents [1]. Specifically, a published SAR study on 4(5)-aryl-5(4)-heteroaryl-2-thio-substituted imidazoles reported that isobutylthio-substituted analogs exhibited p38α IC50 values in the low micromolar to sub-micromolar range, whereas the corresponding methylthio analogs were consistently less potent, with IC50 differences of approximately 2- to 10-fold [1]. The target compound's isobutylthio group is therefore predicted to confer enhanced hydrophobic pocket occupancy compared to the commercially available 2-(methylthio) analog (1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-5-(3-nitrophenyl)-1H-imidazole) and 2-(ethylthio) analog (CAS 1226456-55-8), though direct comparative biological data for this specific compound series are not available in the peer-reviewed literature, necessitating experimental verification by the end user .

Structure-activity relationship Thioether substituent Kinase pocket occupancy

p38α MAP Kinase Inhibitory Activity (IC50 = 6084 nM): Quantitative Annotation vs. Tool Compound Benchmarks

A TargetMine/ChEMBL-derived annotation reports a p38α (MAPK14) inhibitory IC50 of 6084 nM (6.08 µM) for this compound [1]. However, important caveats apply: the mapping between this compound and the ChEMBL identifier (CHEMBL5281537) could not be independently verified, as the ChEMBL entry for CHEMBL5281537 carries a different molecular formula (C17H18F5N5 vs. the correct C20H19F2N3O3S), indicating a potential database curation error [2]. If the IC50 value of 6084 nM is valid for the target compound, it would classify this molecule as a weak p38α inhibitor—approximately 120-fold less potent than the prototypical tool compound SB203580 (IC50 = 50 nM for p38α) and over 1,800-fold less potent than advanced clinical candidates such as BIRB-796 (Kd = 0.1 nM) [3]. This level of potency is consistent with a compound that has not undergone dedicated medicinal chemistry optimization and is primarily useful as a synthetic intermediate or as a starting point for SAR exploration rather than as a chemical probe. Users procuring this compound for p38α inhibition studies should (a) independently verify the IC50 against their specific kinase assay format and (b) benchmark it directly against SB203580 as a positive control, given that the existing database annotation has unresolved provenance issues [1].

p38 MAP kinase IC50 Kinase inhibition

Recommended Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of 2-Thio-Substituted Imidazole p38α Inhibitor Series

The isobutylthio group at the 2-position provides the largest steric probe among commercially available analogs in the 1-(difluoromethoxyphenyl)-5-(nitrophenyl)-imidazole series (vs. methylthio and ethylthio variants) [1]. Researchers conducting systematic SAR studies of hydrophobic pocket occupancy should procure this compound alongside its 2-methylthio and 2-ethylthio analogs to quantify the steric contribution to p38α potency. The published SAR precedent from related imidazole series, showing 2- to 10-fold potency improvements with increasing 2-thioether bulk, provides a testable hypothesis for this specific scaffold [1]. Any observed potency differences can be correlated with the molar refractivity (MR) gradient across the series (methylthio: ~13.8 → ethylthio: ~18.6 → isobutylthio: ~29.5 cm³/mol).

Physicochemical Comparator for logP-Dependent Assay Optimization Studies

With a computed XLogP3 of 6.3, the target compound is the most lipophilic member of the commercially available 2-thio-substituted imidazole series [2]. This property makes it a valuable reference standard for troubleshooting assay artifacts associated with high logP compounds, including non-specific binding to plasticware, compound aggregation at micromolar concentrations, and poor DMSO solubility. When screening this compound in biochemical or cellular assays, researchers should plan for: (a) DMSO stock concentrations no higher than 10 mM (predicted solubility limit based on logP > 5.0), (b) inclusion of 0.01% Triton X-100 or 0.1% BSA in assay buffers to minimize non-specific loss, and (c) dynamic light scattering (DLS) controls to rule out colloidal aggregation at testing concentrations above 10 µM [2].

Kinase Profiling Panel Selectivity Reference Compound

With zero hydrogen bond donors, the target compound is predicted to adopt a strict Type I (ATP-competitive) binding mode distinct from Type II p38α inhibitors (e.g., BIRB-796) that engage the DFG-out conformation [3]. This mechanistic distinction makes the compound a candidate for inclusion in kinase selectivity profiling panels as a Type I imidazole-based control. When benchmarked against SB203580 (the prototypical Type I pyridinyl imidazole p38α inhibitor), any differential off-target kinase hits can be attributed to the scaffold differences (imidazole vs. pyridinyl imidazole) and the unique N1-difluoromethoxyphenyl substitution, providing chemoproteomic insights into structure-selectivity relationships [3]. However, users should note the uncertain p38α IC50 annotation and should independently establish the compound's kinase inhibition profile before use in selectivity studies.

Building Block for Late-Stage Functionalization via Nitro Group Reduction and Derivatization

The 3-nitrophenyl group at the 5-position of the imidazole core provides a synthetic handle for reduction to the corresponding 3-aminophenyl derivative, which can be further functionalized via amide coupling, sulfonamide formation, or reductive amination . This chemical tractability distinguishes the target compound from analogs bearing non-reducible 5-substituents (e.g., 4-methoxyphenyl, 4-bromophenyl) and positions it as a versatile intermediate for generating focused libraries. The 3-nitro group also serves as an electron-withdrawing substituent that polarizes the imidazole ring, potentially enhancing the reactivity of the 2-thioether toward oxidation to the corresponding sulfoxide or sulfone, thereby enabling further diversification of the pharmacophore .

Quote Request

Request a Quote for 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.